3-allyl-5-((Z)-1-{2-[(2-hydroxy-2-phenylethyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one
Description
The compound 3-allyl-5-((Z)-1-{2-[(2-hydroxy-2-phenylethyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one is a heterocyclic molecule featuring a thiazolidin-4-one core fused with a pyrido[1,2-a]pyrimidin moiety. Key structural elements include:
- 2-Hydroxy-2-phenylethylamino substituent: Introduces polarity and hydrogen-bonding capacity, possibly influencing solubility and bioactivity.
- 4-Oxo-pyrido[1,2-a]pyrimidin: A bicyclic system that may confer rigidity and electronic effects.
Synthesis: The compound is synthesized via a reaction between 3-allylrhodanine and a tailored pyrazolidinium ylide under reflux in tetrahydrofuran (THF), followed by purification via column chromatography . This method mirrors the synthesis of simpler 3-allyl-5-(arylidene)-2-thioxo-thiazolidin-4-ones but requires precise control due to the complexity of the ylide precursor.
Properties
Molecular Formula |
C23H20N4O3S2 |
|---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-[(2-hydroxy-2-phenylethyl)amino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H20N4O3S2/c1-2-11-27-22(30)18(32-23(27)31)13-16-20(24-14-17(28)15-8-4-3-5-9-15)25-19-10-6-7-12-26(19)21(16)29/h2-10,12-13,17,24,28H,1,11,14H2/b18-13- |
InChI Key |
CNWFFPMYISDOOV-AQTBWJFISA-N |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC(C4=CC=CC=C4)O)/SC1=S |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC(C4=CC=CC=C4)O)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-allyl-5-((Z)-1-{2-[(2-hydroxy-2-phenylethyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one typically involves multi-step organic reactions. The process starts with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the thiazolan-4-one moiety. The allyl group is then added through an allylation reaction. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
3-allyl-5-((Z)-1-{2-[(2-hydroxy-2-phenylethyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the allyl group or the thiazolan-4-one moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
3-allyl-5-((Z)-1-{2-[(2-hydroxy-2-phenylethyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-allyl-5-((Z)-1-{2-[(2-hydroxy-2-phenylethyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Key Observations :
Substituent Complexity: The target compound’s 2-hydroxy-2-phenylethylamino group increases steric bulk compared to simpler benzylidene analogs (e.g., 6a), likely reducing reaction yields .
Physicochemical Properties
- Solubility : The hydroxy-phenylethyl group in the target compound improves aqueous solubility compared to purely aromatic substituents (e.g., benzylidene in 6a).
- Stability: Thioxo groups in thiazolidinones are prone to oxidation, but the pyrido[1,2-a]pyrimidin core may mitigate this through electron-withdrawing effects .
Methodological Considerations
- SHELX Refinement: Structural characterization of such compounds often employs SHELX programs for crystallographic analysis, as noted in .
- QSAR Studies : Molecular descriptors (e.g., van der Waals parameters) could predict the target compound’s bioactivity relative to analogs, though this requires further validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
